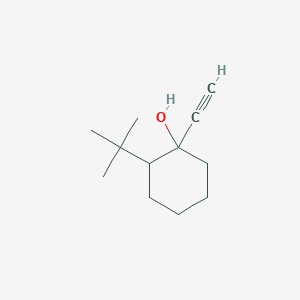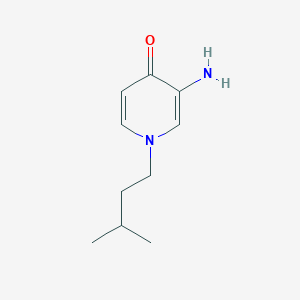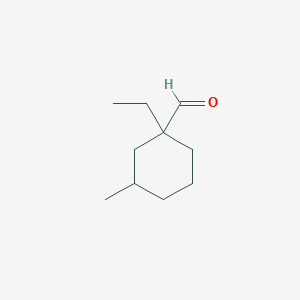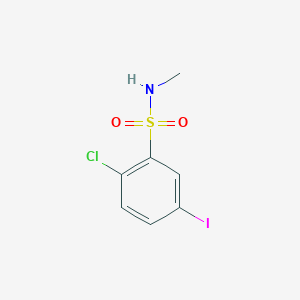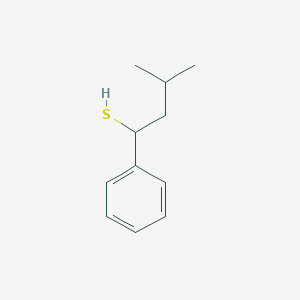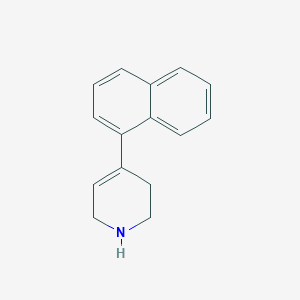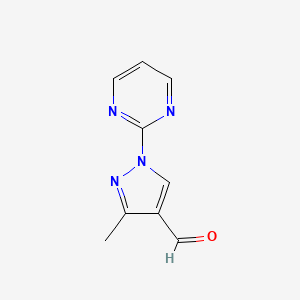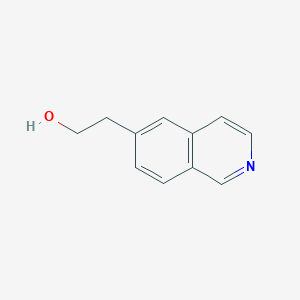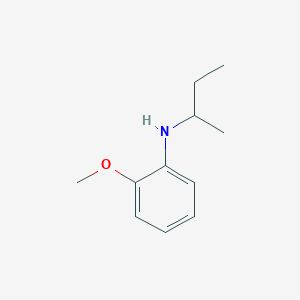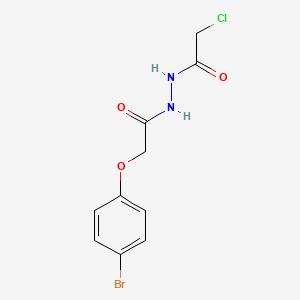
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a chloroacetyl group attached to an acetohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Formation of 2-chloroacetyl chloride: Chloroacetic acid is converted to 2-chloroacetyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The 4-bromophenoxyacetic acid is then reacted with 2-chloroacetyl chloride in the presence of a base to form the desired 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the chloroacetyl moiety, converting it to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide can vary depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
- 2-(4-chlorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-fluorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-chloroacetyl)acetohydrazide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (bromine, chlorine, fluorine, or methyl).
- Reactivity: The presence of different substituents can affect the reactivity and chemical properties of the compound.
- Biological Activity: The biological activity can vary significantly depending on the nature of the substituent, influencing factors such as enzyme inhibition, antimicrobial activity, and potential therapeutic applications.
Conclusion
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. Further research is needed to fully explore its potential and develop new applications for this compound.
特性
CAS番号 |
790232-15-4 |
|---|---|
分子式 |
C10H10BrClN2O3 |
分子量 |
321.55 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C10H10BrClN2O3/c11-7-1-3-8(4-2-7)17-6-10(16)14-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChIキー |
CQSOWNMDSBLCGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




